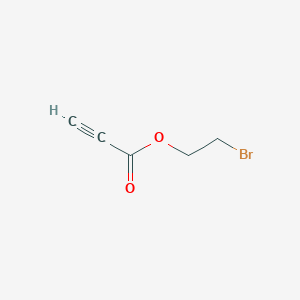
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3,4-dimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine under appropriate conditions to introduce the amino group.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalytic hydrogenation and enzymatic resolution are often employed to enhance efficiency and selectivity.
化学反応の分析
Types of Reactions
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), catalysts like palladium on carbon (Pd/C)
Substitution: Alkyl halides, base catalysts like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of N-alkylated derivatives
科学的研究の応用
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-amino-3-phenylpropan-1-ol: Lacks the dimethyl substitution on the phenyl ring, resulting in different reactivity and applications.
3-amino-3-(4-methylphenyl)propan-1-ol: Contains a single methyl group on the phenyl ring, affecting its steric and electronic properties.
Uniqueness
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of two methyl groups on the phenyl ring. These structural features confer distinct reactivity and biological activity, making it valuable for targeted applications in research and industry.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m1/s1 |
InChIキー |
PUQXLWUCIHPEDW-LLVKDONJSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@@H](CCO)N)C |
正規SMILES |
CC1=C(C=C(C=C1)C(CCO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


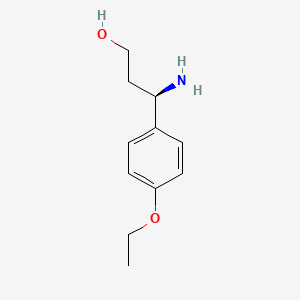
![2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B15275610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
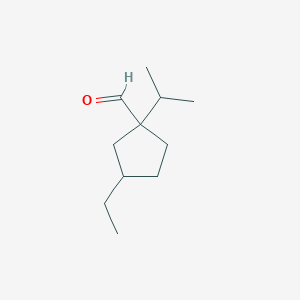
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
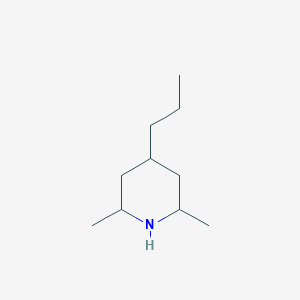
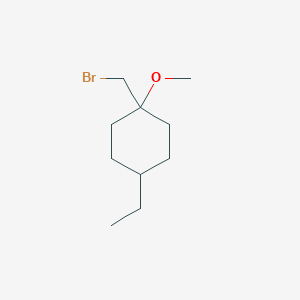
![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
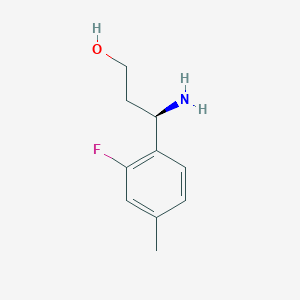
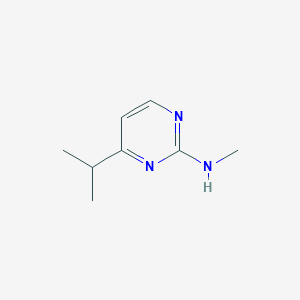
![1-[(2-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B15275654.png)
